4-Methoxy-alpha-pyrrolidinovalerophenone is a synthetic compound belonging to the class of pyrrolidinyl cathinones, which are structurally related to the naturally occurring stimulant cathinone. This compound has gained attention due to its psychoactive properties and potential for abuse, similar to other synthetic cathinones. It is often encountered in illicit drug markets, marketed under various names and forms, typically as a "research chemical" or "bath salt."
The compound is synthesized from precursor chemicals through various methods involving nucleophilic substitutions and other organic reactions. Its presence in drug samples has been noted in forensic toxicology reports, indicating its use and distribution in recreational drug contexts.
4-Methoxy-alpha-pyrrolidinovalerophenone is classified as a synthetic cathinone, specifically a pyrrolidine derivative. These compounds share structural similarities with other known stimulants like pyrovalerone and prolintane, which act primarily as reuptake inhibitors for dopamine and norepinephrine.
The synthesis of 4-Methoxy-alpha-pyrrolidinovalerophenone typically involves the following steps:
The reaction conditions (temperature, solvent choice, and reaction time) can significantly influence the yield and purity of the synthesized compound. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of 4-Methoxy-alpha-pyrrolidinovalerophenone.
The molecular formula of 4-Methoxy-alpha-pyrrolidinovalerophenone is . Its structure features a pyrrolidine ring attached to a valerophenone moiety with a methoxy group at the para position of the phenyl ring.
4-Methoxy-alpha-pyrrolidinovalerophenone can participate in various chemical reactions typical for ketones and amines:
Mass spectrometry fragmentation patterns reveal characteristic ions that assist in identifying this compound in complex mixtures, particularly in forensic toxicology .
As a psychoactive substance, 4-Methoxy-alpha-pyrrolidinovalerophenone primarily acts as a reuptake inhibitor for neurotransmitters such as dopamine and norepinephrine. This mechanism results in increased levels of these neurotransmitters in the synaptic cleft, leading to heightened stimulation and potential euphoric effects.
Studies indicate that similar compounds exhibit affinity for dopamine transporters, which correlates with their stimulant effects observed in users. The precise interaction at receptor sites remains an area for further research .
Relevant analyses include chromatographic methods for quantification in biological samples, confirming its presence and concentration levels in forensic cases .
4-MeO-α-PVP first appeared in forensic samples circa 2013, identified in illegal products seized in Japan and later by customs officials in Berlin [1] [7]. Its emergence aligns with the broader trend of structural diversification following the scheduling of earlier cathinones like mephedrone and MDPV. The methoxy substitution at the para-position of the phenyl ring (R₄ in cathinone nomenclature) represents a deliberate modification aimed at altering metabolic pathways while retaining psychoactivity [1] [9].
Table 1: Metabolic Pathways of 4-MeO-α-PVP Identified via Human Hepatocyte Incubation
Metabolite Pathway | Primary Metabolite | Detection Significance |
---|---|---|
O-Demethylation | 4-hydroxy-α-PVP | Dominant metabolite; primary urine marker |
Pyrrolidine Hydroxylation | 2''-Oxo-4-MeO-α-PVP | Secondary phase-I product |
Ketone Reduction | Dihydro-4-MeO-α-PVP | Minor reduced metabolite |
N-dealkylation | 4-Methoxyvalerophenone | Chain-shortened product |
Synthetic cathinones are classified into four primary categories based on core substitutions: N-alkylated cathinones, pyrrolidinophenones, methylenedioxy-cathinones, and mixed methylenedioxy-pyrrolidinophenones [2] [10]. 4-MeO-α-PVP belongs to the pyrrolidinophenone derivatives, characterized by:
The methoxy group (–OCH₃) differentiates it from α-PVP and introduces distinct physicochemical properties:
Table 2: Structural Comparison of Key Pyrrolidinophenone Cathinones
Compound | R₄ Substituent | Rα Chain Length | Molecular Formula | Exact Mass (g/mol) |
---|---|---|---|---|
α-PVP | H | Propyl (C₃) | C₁₅H₂₁NO | 231.1623 |
4-MeO-α-PVP | OCH₃ | Propyl (C₃) | C₁₆H₂₃NO₂ | 261.1729 |
MDPV | Methylenedioxy | Propyl (C₃) | C₁₆H₂₁NO₃ | 275.1521 |
α-PHP | H | Butyl (C₄) | C₁₆H₂₃NO | 245.1780 |
Pharmacological Profile
4-MeO-α-PVP acts primarily as a dopamine-norepinephrine reuptake inhibitor (NDRI), similar to α-PVP and MDPV. However, in vitro studies indicate nuanced differences:
Analytical Differentiation
Mass spectrometry remains critical for distinguishing 4-MeO-α-PVP from analogues:
Legislative and Synthetic Trends
The scheduling of α-PVP and MDPV in 2014–2017 accelerated 4-MeO-α-PVP’s emergence as a designer replacement. Its synthesis involves:
Jurisdictions like China proactively controlled it in 2015, while EU member states enforced bans by 2017 under NPS monitoring frameworks [7] [8]. Despite this, its structural template facilitates next-generation variants like 4-fluoro-α-PVP, illustrating persistent innovation within clandestine chemistry networks [5] [9].
Table 3: Pharmacokinetic and Pharmacodynamic Comparison of Pyrrolidinophenones
Parameter | 4-MeO-α-PVP | α-PVP | MDPV |
---|---|---|---|
DAT Inhibition (IC₅₀ nM) | ~52–100* | 12.8–70 | 4.1–25.9 |
Primary Metabolic Route | O-Demethylation | Pyrrolidine Oxidation | Methylenedioxy Demethylenation |
Dominant Metabolite | 4-Hydroxy-α-PVP | 2''-Oxo-α-PVP | 3,4-Catechol-PV |
HLM Half-life (min) | 79.7 | ~30–40* | ~45–60* |
LogP (Predicted) | 2.8–3.1 | 3.2–3.5 | 2.5–2.8 |
Note: Values for α-PVP and MDPV estimated from structural analogues in [1] [4] [6]
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4